molecular formula C9H12BrNOS B2511836 4-bromo-N-tert-butylthiophene-3-carboxamide CAS No. 1882554-70-2

4-bromo-N-tert-butylthiophene-3-carboxamide

Cat. No.: B2511836
CAS No.: 1882554-70-2
M. Wt: 262.17
InChI Key: CQGMLGJSPWRKKR-UHFFFAOYSA-N
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Description

4-bromo-N-tert-butylthiophene-3-carboxamide (BTTC) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

  • Metabolic Pathways and In Vivo Metabolism Studies :

    • The in vivo metabolism of structurally related compounds has been studied in rats, identifying various metabolites and suggesting operative metabolic pathways. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats was investigated, identifying multiple metabolites and indicating the presence of two main metabolic pathways (Kanamori et al., 2002).
  • Synthesis and Evaluation for Receptor Affinity :

    • Compounds like N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated for their affinity to specific receptors, showing promising results in biological applications such as reduction in food intake in rats. This signifies the potential of structurally related compounds like 4-bromo-N-tert-butylthiophene-3-carboxamide in receptor affinity studies (Silvestri et al., 2010).
  • Antitumor Studies :

    • Studies on analogs of this compound, such as rhenium carboxylates, have shown effectiveness in increasing the life span of mice bearing tumors, illustrating the potential use of these compounds in antitumor studies (Eastland et al., 1983).
  • Antibacterial Applications :

    • Related compounds, such as 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, have been synthesized and evaluated for their antibacterial activity, offering insights into the potential antibacterial applications of this compound (Santilli et al., 1975).
  • Development of Antagonists for Various Receptors :

    • The synthesis and evaluation of related compounds as receptor antagonists, such as propenyl carboxamide derivatives for platelet-activating factor (PAF) antagonist activity, highlight the potential for this compound in the development of receptor antagonists (Guthrie et al., 1989).
  • Investigation of Neurogenesis Processes :

    • Studies on cannabinoid receptors and their influence on neurogenesis in the adult brain suggest a role for compounds like this compound in neurogenesis research (Jin et al., 2004).
  • Antiprotozoal Activity :

    • Analogous compounds have been evaluated for antiprotozoal activity, offering insights into the potential use of this compound in the development of antiprotozoal drugs (Das & Boykin, 1977).
  • Metabolite Formation and Toxicology Studies :

    • Research on metabolites of tert-butylhydroquinone provides insights into the formation of potentially nephrotoxic sulfur-containing metabolites, which can guide the toxicology studies of structurally related compounds like this compound (Peters et al., 1996).

Properties

IUPAC Name

4-bromo-N-tert-butylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-13-5-7(6)10/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGMLGJSPWRKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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